molecular formula C9H10ClF3O2 B106163 cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid CAS No. 76023-99-9

cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid

Cat. No. B106163
CAS RN: 76023-99-9
M. Wt: 242.62 g/mol
InChI Key: SPVZAYWHHVLPBN-WREUKLMHSA-N
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Description

The compound of interest, cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid, is a derivative of cyclopropanecarboxylic acid with a trifluoropropenyl group and a chlorine substituent. This structure is related to a class of compounds known for their biological activities, particularly in the field of insecticides .

Synthesis Analysis

The synthesis of related cyclopropanecarboxylic acids often involves multi-step processes. For instance, a novel method for preparing cis-2-fluorocyclopropane-1-carboxylic acid was developed through a four-step process starting from tert-butyl acrylate and chloromethyl phenyl sulfoxide, which includes fluorination and reductive desulfonylation steps . Similarly, the synthesis of cis-rich 2,2-dimethyl-3-(2′-chloro-3′,3′,3′-trifluoro-1-propenyl)cyclopropanecarboxylic acid starts from ethyl 3,3-dimethyl-4-pentenoate, followed by resolution of the cis-acids using L-PEA and D-PEA, and subsequent esterification .

Molecular Structure Analysis

The molecular structure of cyclopropanecarboxylic acid derivatives is characterized by the presence of a three-membered cyclopropane ring, which imparts significant strain and reactivity to the molecule. Stereochemistry plays a crucial role in the biological activity of these compounds, with cis-isomers often showing different properties compared to their trans counterparts . The synthesis of stereochemically pure cis-isomers has been a focus of research, with methods developed to selectively produce these forms .

Chemical Reactions Analysis

The reactivity of cyclopropanecarboxylic acid derivatives is influenced by the substituents on the cyclopropane ring. For example, the presence of a 2,2-dichlorovinyl group can lead to different insecticidal activities when esterified with various alcohols . The photochemistry of related compounds, such as cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides, involves the formation of isocyanates and tricyclic δ-lactams upon photolysis .

Physical and Chemical Properties Analysis

The physical properties of these compounds, such as heat capacities and thermodynamic properties, have been studied. For instance, the heat capacities of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid were measured, revealing a solid-liquid fusion phase transition and providing data on melting point, enthalpy, and entropy of fusion . The thermal decomposition of this compound was also analyzed, yielding information on the reaction order, preexponential factor, and activation energy .

The chemical properties, such as acidity, are influenced by the substituents on the cyclopropane ring. The pKa values of various cis-2-substituted 1-cyclopropanecarboxylic acids have been determined, showing that the cis isomers generally have larger pKa values than their trans counterparts, with some exceptions for halogenated derivatives . The carbon-13 chemical shifts for these compounds also correlate with their pKa values, providing insight into their electronic effects .

Scientific Research Applications

Analytical Method Development

A method was developed to determine major metabolites of synthetic pyrethroids including cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid in human urine. This involved solid-phase extraction, liquid–liquid extraction clean-up, and detection using gas chromatography-tandem mass spectrometry (Arrebola et al., 1999).

Insecticidal Applications

The compound is an important intermediate for tefluthrin, an insecticide used to control soil insect pests in crops like maize and sugar beet. Its structure, incorporating a pyridine ring, is often utilized in pesticide discovery (Liu et al., 2006).

Chemical Reactivity and Synthesis

The reactivity of the compound under radical conditions, particularly its interaction with bromine and the resulting stereochemistry, has been studied. This research contributes to understanding the chemical properties and potential applications of the compound (Bentley et al., 1980).

Biomonitoring of Pyrethroid Exposure

The compound is utilized in biomonitoring studies to assess exposure to synthetic pyrethroids, which are common insecticides. Detection of its metabolites in human urine is a key indicator of exposure to these compounds (Schettgen et al., 2016).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements are H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary statements include P501 (Dispose of contents/container to an approved waste disposal plant), P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P270 (Do not eat, drink or smoke when using this product), among others .

properties

IUPAC Name

(1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3O2/c1-8(2)4(6(8)7(14)15)3-5(10)9(11,12)13/h3-4,6H,1-2H3,(H,14,15)/b5-3-/t4-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVZAYWHHVLPBN-WREUKLMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O)/C=C(/C(F)(F)F)\Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70887168, DTXSID101335879
Record name cis-Cyhalothric acid
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Record name (1R-cis)-Cyhalothric Acid
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Molecular Weight

242.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid

CAS RN

68127-59-3, 72748-35-7, 76023-99-9
Record name cis-Cyhalothric acid
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Record name Cyclopropanecarboxylic acid, 3-((1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-, (1R,3R)-rel-
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Record name Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, cis-
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Record name Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (1R,3R)-rel-
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Record name cis-Cyhalothric acid
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Record name reaction mass of (1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylic acid and (1S,3S)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylic acid
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Record name (1S,3S)-3-((Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-carboxylic acid
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Record name Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-, (1R,3R)-rel
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Synthesis routes and methods

Procedure details

The aqueous alkali phase was acidified with hydrochloric acid, and the precipitated product was isolated by extraction with methylene chloride, giving 341 g of a crystalline mass comprising 92 g of cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid and 206 g of trans-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
trans-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Quantity
206 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 2
cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 3
cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 4
cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 5
cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 6
cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid

Citations

For This Compound
11
Citations
H Chen, X Wang, P Liu, Q Jia, H Han, C Jiang, J Qiu - Foods, 2021 - mdpi.com
Pyrethroid pesticides are widely used on tea plants, and their residues of high frequency and concentration have received great attention. Until recently, the residues of typical …
Number of citations: 27 www.mdpi.com
R Khemiri, J Côté, H Fetoui, M Bouchard - Toxicology Letters, 2017 - Elsevier
Lambda-cyhalothrin is a pyrethroid pesticide largely used in agriculture. Exposure assessment can be performed by measuring key urinary metabolites. For a proper use of …
Number of citations: 19 www.sciencedirect.com
R Khemiri, J Côté, H Fetoui, M Bouchard - Toxicology Letters, 2018 - Elsevier
A controlled kinetic study was conducted in volunteers dermally exposed to the widely used lambda-cyhalothrin pyrethroid pesticide to document the time courses of relevant …
Number of citations: 17 www.sciencedirect.com
R Romero-González - Foods, 2021 - mdpi.com
Pesticides are used worldwide. Despite the fact that organic farming is increasingly popular, pesticides are still widely applied in many countries under different pesticide regulations …
Number of citations: 5 www.mdpi.com
R Romero-González - Detection of Residual Pesticides in Foods, 2021 - mdpi.com
Pesticides are used worldwide. Despite the fact that organic farming is increasingly popular, pesticides are still widely applied in many countries under different pesticide regulations …
Number of citations: 0 www.mdpi.com
EK Robinson - 2023 - search.proquest.com
The ecological role of chironomids has been described as an abundant and ubiquitous prey item for not only aquatic species, but terrestrial and avian species as well. Global use of …
Number of citations: 3 search.proquest.com
B De Beer, M Vandenhole, C Njiru, P Spanoghe… - Biology, 2022 - mdpi.com
Simple Summary The two-spotted spider mite Tetranychus urticae is an important pest on agricultural crops worldwide. The widespread application of pyrethroid acaricides—such as …
Number of citations: 7 www.mdpi.com
CJ Burns, JS LaKind - Science of the Total Environment, 2022 - Elsevier
Pyrethroid insecticides have been the subject of numerous epidemiology studies in the past two decades. We examined the pyrethroids epidemiology literature published between …
Number of citations: 5 www.sciencedirect.com
M Arkles, F Sinche, MJ Lydy - Archives of Environmental Contamination …, 2023 - Springer
Tenax extraction, a measure of chemical desorption rates from sediments, was used to evaluate the bioaccessibility of bifenthrin in two different sediments exposed to three …
Number of citations: 3 link.springer.com
朱国华, 张明杰, 刘成鑫 - 化学工业与工程, 2019 - jchemindustry.tju.edu.cn
: 通过R (+)-α-苯乙胺与三氟氯菊酸在不同反应溶剂中反应, 实现了对三氟氯菊酸的手性拆分. 研究结果表明, 当甲醇作反应溶剂时, R (+)-α-苯乙胺会与三氟氯菊酸络合形成包结物. 所得晶体经FT…
Number of citations: 4 jchemindustry.tju.edu.cn

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